molecular formula C5H11N5 B13922495 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole CAS No. 5505-79-3

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole

Cat. No.: B13922495
CAS No.: 5505-79-3
M. Wt: 141.18 g/mol
InChI Key: KRMHQGCCODUXAS-UHFFFAOYSA-N
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Description

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by the presence of a hydrazinyl group at the 3-position and a propyl group at the 5-position of the triazole ring. The 1,2,4-triazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole typically involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles. One common method is the cyclization of acyl hydrazides with ethyl 2-ethoxy-2-iminoacetate hydrochloride . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 1,2,4-triazoles, including this compound, often involves large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity, and the reaction conditions are carefully controlled to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or other reduced forms.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the hydrazinyl or propyl groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group may yield azides, while reduction may produce hydrazones. Substitution reactions can lead to a variety of substituted triazoles with different functional groups.

Mechanism of Action

The mechanism of action of 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydrazinyl-5-propyl-1H-1,2,4-triazole is unique due to the presence of both hydrazinyl and propyl groups, which confer specific chemical properties and biological activities. Its structure allows for diverse chemical modifications and applications in various fields, making it a versatile compound in scientific research and industrial applications.

Properties

IUPAC Name

(5-propyl-1H-1,2,4-triazol-3-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N5/c1-2-3-4-7-5(8-6)10-9-4/h2-3,6H2,1H3,(H2,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMHQGCCODUXAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=NN1)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20516254
Record name 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5505-79-3
Record name 3-Hydrazinyl-5-propyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20516254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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